molecular formula C15H13NO6 B321543 2-Nitrophenyl (2-methoxyphenoxy)acetate

2-Nitrophenyl (2-methoxyphenoxy)acetate

Cat. No.: B321543
M. Wt: 303.27 g/mol
InChI Key: YKZXQVSUXWQTDA-UHFFFAOYSA-N
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Description

2-Nitrophenyl (2-methoxyphenoxy)acetate is an aromatic ester compound featuring a nitro group at the ortho position of the phenyl ring and a methoxyphenoxy substituent. For example, ethyl 2-(2-nitrophenyl)acetate is prepared by reacting 2-(2-nitrophenyl)acetic acid with ethanol and H₂SO₄, yielding a 96% product . The methoxyphenoxy group in the target compound likely introduces steric and electronic effects, influencing its reactivity and applications in pharmaceuticals or materials science.

Properties

Molecular Formula

C15H13NO6

Molecular Weight

303.27 g/mol

IUPAC Name

(2-nitrophenyl) 2-(2-methoxyphenoxy)acetate

InChI

InChI=1S/C15H13NO6/c1-20-13-8-4-5-9-14(13)21-10-15(17)22-12-7-3-2-6-11(12)16(18)19/h2-9H,10H2,1H3

InChI Key

YKZXQVSUXWQTDA-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1OCC(=O)OC2=CC=CC=C2[N+](=O)[O-]

Canonical SMILES

COC1=CC=CC=C1OCC(=O)OC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Key Findings:

Reactivity Trends: Ortho vs. Para Nitro Groups: The ortho-nitro group in o-nitrophenyl acetate exhibits higher hydroxide ion reactivity (kOH = 1500 M⁻¹ min⁻¹) compared to the para isomer (kOH = 570 M⁻¹ min⁻¹) due to resonance and inductive effects . Substituent Effects: The methoxyphenoxy group in the target compound may reduce hydrolysis rates compared to simpler esters like methyl or ethyl 2-nitrophenyl acetates due to steric hindrance.

Aminolysis Sensitivity: Glycine Ethyl Ester Reactions: 2-Nitrophenyl 2-(ethylthio)acetate reacts with glycine ethyl ester at kNH₂ = 1.1 M⁻¹ s⁻¹, while 2-nitrophenyl acetate reacts faster (kNH₂ = 22.6 M⁻¹ s⁻¹). This suggests that bulky substituents (e.g., ethylthio, methoxyphenoxy) slow aminolysis .

Structural Modifications: Sulfinyl and Acetylanilino Groups: Compounds like (4-butylphenyl) 2-(2-nitrophenyl)sulfinylacetate and 2-nitrophenyl (acetylanilino)acetate demonstrate how electron-withdrawing or donating groups alter solubility and biological interactions .

Steric Hindrance :

  • 3-Methyl-2-nitrophenyl acetate shows reduced reactivity in certain reactions due to steric effects from the methyl group .

Research Implications

  • Pharmaceutical Intermediates : Ethyl 2-(2-nitrophenyl)acetate and related esters serve as precursors for drugs targeting neurological or inflammatory pathways .
  • Catalysis: The target compound’s methoxyphenoxy group could enhance stability in photoredox catalysis applications, as seen in studies using methyl 2-(2-nitrophenyl)acetate .
  • Environmental Persistence : Nitroaromatic esters are generally resistant to biodegradation, necessitating careful disposal .

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